molecular formula C19H14ClN3O3S2 B14936648 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B14936648
M. Wt: 431.9 g/mol
InChI Key: XJSLKOAQNCUDLV-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzothiazole ring, a pyrrole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzothiazole and 5-(1H-pyrrol-1-yl)benzamide. The key steps in the synthesis may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-chlorobenzothiazole with appropriate reagents.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the benzothiazole ring using methylsulfonyl chloride under controlled conditions.

    Coupling with Pyrrole: The final step involves coupling the sulfonated benzothiazole with 5-(1H-pyrrol-1-yl)benzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity. The pyrrole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzothiazole: Shares the benzothiazole ring but lacks the pyrrole and benzamide moieties.

    5-(1H-pyrrol-1-yl)benzamide: Contains the pyrrole and benzamide structures but lacks the benzothiazole ring.

    Methylsulfonylbenzothiazole: Contains the methylsulfonyl and benzothiazole moieties but lacks the pyrrole and benzamide structures.

Uniqueness

2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide is unique due to its combination of benzothiazole, pyrrole, and benzamide structures, along with the presence of a methylsulfonyl group. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClN3O3S2

Molecular Weight

431.9 g/mol

IUPAC Name

2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H14ClN3O3S2/c1-28(25,26)13-5-7-16-17(11-13)27-19(21-16)22-18(24)14-10-12(4-6-15(14)20)23-8-2-3-9-23/h2-11H,1H3,(H,21,22,24)

InChI Key

XJSLKOAQNCUDLV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl

Origin of Product

United States

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